molecular formula C25H29N3O4S2 B2513774 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 683790-80-9

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No. B2513774
M. Wt: 499.64
InChI Key: APINSTGFKUQPOR-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide, also known as CTB, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CTB is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Scientific Research Applications

Synthesis and Characterization

Research has extensively explored the synthesis and characterization of chromene and thiazole derivatives, acknowledging their biological significance. For example, the study on the synthesis of chromone–thiazole hybrids as potential ligands for human adenosine receptors illustrates the interest in combining these moieties due to their promising biological activities (F. Cagide, F. Borges, L. Gomes, & J. N. Low, 2015). This research underlines the importance of molecular geometry and conformation for understanding ligand–receptor binding, which could be relevant for the study of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide.

Biological Activities

The exploration of chromene and thiazole compounds extends into their biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. For instance, novel chromenones bearing a benzothiazole moiety have shown significant anticancer activities against various cancer cell lines (Eman A. El-Helw et al., 2019). Such findings highlight the therapeutic potential of these compounds in cancer research.

Another study focused on coumarin benzothiazole derivatives as chemosensors for cyanide anions, demonstrating the versatility of these compounds in chemical sensing applications, which could be extended to environmental monitoring or diagnostic tools (Kangnan Wang et al., 2015).

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-3-5-15-28(16-6-4-2)34(30,31)19-13-11-18(12-14-19)24(29)27-25-26-23-20-9-7-8-10-21(20)32-17-22(23)33-25/h7-14H,3-6,15-17H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APINSTGFKUQPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

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